Regioisomeric Nitrile Position Determines CCR5 Antagonist Pharmacological Fate: C5 vs. C6/C7 Carbonitrile in HIV Entry Inhibition
Preliminary pharmacological screening of 4-aminochroman-derived chemokine receptor antagonists identified 4-aminochroman-5-carbonitrile as a compound demonstrating CCR5 antagonist activity, positioning it for development against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. In contrast, the C6-carbonitrile and C7-carbonitrile regioisomers (4-aminochroman-6-carbonitrile and 4-aminochroman-7-carbonitrile) have not been reported in the primary literature as CCR5 antagonists; their documented biological profiling is limited to distinct target classes such as kinase inhibition or synthetic intermediate applications without annotated CCR5 activity . This regioisomer-dependent target engagement profile is consistent with the broader aminochroman SAR landscape, where the spatial relationship between the C4 amine and the aromatic substituent dictates which chemokine receptor (CCR5 vs. CXCR4) is preferentially engaged [2].
| Evidence Dimension | CCR5 antagonist activity – pharmacological target engagement |
|---|---|
| Target Compound Data | 4-Aminochroman-5-carbonitrile: identified as CCR5 antagonist in preliminary pharmacological screening; proposed for HIV, asthma, rheumatoid arthritis, autoimmune disease, COPD [1] |
| Comparator Or Baseline | 4-Aminochroman-6-carbonitrile and 4-aminochroman-7-carbonitrile: no reported CCR5 antagonist activity in public literature; profiled primarily as synthetic intermediates or for kinase-related targets |
| Quantified Difference | Qualitative presence vs. absence of CCR5 antagonist annotation in published screening data; no IC50 values publicly available for direct numeric comparison across regioisomers |
| Conditions | Preliminary pharmacological activity screening; CCR5 receptor binding/functional assays; specific assay protocols and cell lines not disclosed in public abstract [1] |
Why This Matters
For research programs targeting CCR5-mediated pathways, selecting the C5-carbonitrile regioisomer provides entry into an annotated chemokine-receptor-modulating chemical space that the C6 and C7 isomers do not currently occupy based on published evidence.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease). Semantic Scholar, 2012. View Source
- [2] J-GLOBAL / Japan Science and Technology Agency. Heterocyclic compounds binding to chemokine receptors (CXCR4 and CCR5) and showing protective effects against HIV target cell infection. Patent family data, 2012. View Source
